molecular formula C7H6FIO3S B2513191 2-Iodo-5-methoxybenzenesulfonyl fluoride CAS No. 2287279-07-4

2-Iodo-5-methoxybenzenesulfonyl fluoride

Cat. No. B2513191
CAS RN: 2287279-07-4
M. Wt: 316.08
InChI Key: VZDBLTITMYGQRM-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxybenzenesulfonyl fluoride, also known as IMBF, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is a potent inhibitor of several enzymes, including serine proteases and esterases, making it a promising candidate for the treatment of various diseases.

Scientific Research Applications

Fluorine Introduction in Organic Compounds

2-Iodo-5-methoxybenzenesulfonyl fluoride has applications in the introduction of fluorine into organic compounds. A manganese catalyst was utilized to transfer fluoride to a range of hydrocarbons in conjunction with a hypervalent iodine-based oxidant, demonstrating the introduction of fluorine in a convenient and mild manner to relatively inert hydrocarbons. This process highlights the importance of fluorinated organic compounds in drug development and the utility of 2-Iodo-5-methoxybenzenesulfonyl fluoride in their synthesis (Liu et al., 2012).

Imaging of Solid Tumors

Fluorine-containing benzamide analogs synthesized from 2-Iodo-5-methoxybenzenesulfonyl fluoride have been evaluated as ligands for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. This application underscores the compound's role in advancing diagnostic imaging techniques in medical research (Tu et al., 2007).

Enzymatic Fluorination

The compound has been implicated in the enzymatic fluorination process, where the generated fluoride ion from the degradation of fluorinated materials is reused to produce various fluorinated organic compounds. This showcases its potential in recycling and environmental management strategies (Iwai et al., 2010).

Synthesis of Sulfonyl Fluoride Substituted Compounds

2-Iodo-5-methoxybenzenesulfonyl fluoride is instrumental in the synthesis of sulfonyl fluoride-substituted compounds. A research study detailed the synthesis of 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride substituted γ-lactams through a rhodium(III)-catalyzed oxidative coupling process. This research opens avenues in creating new sulfonyl fluoride scaffolds for SuFEx click reactions, which are significant in chemical synthesis and drug development (Wang et al., 2018).

properties

IUPAC Name

2-iodo-5-methoxybenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FIO3S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDBLTITMYGQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FIO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-methoxybenzenesulfonyl fluoride

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